Diolmycin A2
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Overview
Description
Diolmycin A2 is a natural product found in Streptomyces with data available.
Scientific Research Applications
Structural Elucidation and Synthesis
Diolmycin A2, along with its stereoisomers A1, B1, and B2, are novel anticoccidial agents with their structures determined through spectroscopic analyses. This compound is identified as the threo-isomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. This has been confirmed by the chemical synthesis of its erythro-isomer (Tabata et al., 1993). Additionally, an enantioselective synthesis of (+)-diolmycin A2 has been achieved, starting from 4-hydroxybenzaldehyde, utilizing Sharpless asymmetric dihydroxylation and regioselective C-3 indole coupling (Fernandes et al., 2002).
Anticoccidial Properties
This compound was identified as an anticoccidial compound produced by Streptomyces sp. WK-2955. It demonstrated significant inhibitory effects on the growth of Eimeria tenella in an in vitro assay system, showcasing its potential as an anticoccidial agent (Tabata et al., 1993).
Application in Asymmetric Synthesis
The antibiotic's structure has also been leveraged in the field of asymmetric synthesis. For instance, ytterbium(III) trifluoromethanesulfonate catalyzed high-pressure reactions of epoxides with indole for the enantioselective synthesis of (+)-diolmycin A2, illustrating its utility in synthetic organic chemistry (Kotsuki et al., 1996).
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(2S,3S)-1-(4-hydroxyphenyl)-4-(1H-indol-3-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18-/m0/s1 |
InChI Key |
WSPKULGBZAOXCJ-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]([C@H](CC3=CC=C(C=C3)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(CC3=CC=C(C=C3)O)O)O |
Synonyms |
1-(3-indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol diolmycin A1 diolmycin A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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